Chlorotris(triphenylphosphine)cobalt(I)
Description
Chlorotris(triphenylphosphine)cobalt(I) (CAS 26305-75-9) is a cobalt-based organometallic compound with the formula C₅₄H₄₅ClCoP₃ and a molecular weight of 881.24 g/mol. It appears as a brown or blue crystalline powder with a melting point of 135–139°C . This air-sensitive compound is primarily used in laboratory settings for synthesizing chiral cobalt complexes and catalytic applications, such as oxidative cyclization reactions . It is commercially available in purities ranging from 97% to 99.999% and requires storage under inert conditions due to its sensitivity to moisture and oxygen .
Safety data indicate acute toxicity hazards:
Properties
IUPAC Name |
cobalt;triphenylphosphane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.ClH.Co/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYYSPXDKDADL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Co] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45ClCoP3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849394 | |
| Record name | cobalt;triphenylphosphane;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26305-75-9 | |
| Record name | cobalt;triphenylphosphane;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocobalt - triphenylphosphine (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorotris(triphenylphosphine)cobalt(I) can be synthesized through several methods:
Reduction of Cobalt(II) Chloride: One common method involves the reduction of cobalt(II) chloride hexahydrate with triphenylphosphine in the presence of a reducing agent such as sodium borohydride or zinc powder in ethanol solution[][2].
Reaction with Triphenylstannyllithium: Another method involves the reaction of dichlorobis(triphenylphosphine)cobalt(II) with triphenylstannyllithium in tetrahydrofuran[][2].
Chemical Reactions Analysis
Catalytic Amination of Aryl Halides
[(PPh₃)₃CoCl] serves as a pre-catalyst for the coupling of aryl halides with lithium hexamethyldisilazide (LiHMDS) to form primary anilines. The reaction proceeds via a cobalt-mediated C–N bond-forming mechanism under mild conditions .
Reaction Conditions
-
Catalyst : 7.5 mol% [(PPh₃)₃CoCl]
-
Ligand : DPEPhos (bis(diphenylphosphino)ether)
-
Solvent : Toluene
-
Temperature : 100°C
-
Time : 12 hours
Example Reaction
Performance Data
| Substrate (Ar–X) | Yield (%) | GC Purity (%) |
|---|---|---|
| 4-Bromotoluene | 91 | 95 |
| 2-Chloronaphthalene | 85 | 93 |
Mechanistic Insight: The reaction involves oxidative addition of the aryl halide to cobalt(I), followed by ligand exchange with LiHMDS and reductive elimination to form the C–N bond .
Radical Dimerization of Halogenated Substrates
The compound acts as a stoichiometric reductant in radical-mediated dimerization reactions, particularly for 3-haloindoles and alkyl halides .
General Reaction Pathway
Key Applications
-
3-Haloindole Dimerization : Forms bis(indole) derivatives with >80% yield .
-
Alkyl Halide Coupling : Enables C(sp³)–C(sp³) bond formation under mild conditions .
Optimized Parameters
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : Room temperature
-
Stoichiometry : 1:1 ratio of [(PPh₃)₃CoCl] to substrate
Ligand Substitution and Stability
[(PPh₃)₃CoCl] undergoes ligand exchange reactions, forming derivatives with altered catalytic properties .
Example Reaction with Trimethylphosphine
Stability Comparison
| Property | [(PPh₃)₃CoCl] | [(PMe₃)₃CoCl] |
|---|---|---|
| Air Stability (solid) | Moderate | High |
| Solubility in Toluene | High | Low |
Note: The trimethylphosphine analogue [(PMe₃)₃CoCl] exhibits superior stability in solution but reduced catalytic activity .
Thermal Decomposition
Under heating, [(PPh₃)₃CoCl] decomposes to release hazardous gases, limiting its use in high-temperature applications .
Decomposition Products
-
Carbon monoxide (CO)
-
Hydrogen chloride (HCl)
-
Cobalt oxides
Thermal Profile
Redox Reactions
The cobalt(I) center participates in redox processes, enabling applications in electron-transfer reactions .
Oxidation to Cobalt(II)
Reduction to Cobalt(0)
Scientific Research Applications
Chlorotris(triphenylphosphine)cobalt(I) has several scientific research applications:
Catalysis: It is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Synthesis of Cobalt Complexes: It serves as a starting material in the synthesis of various cobalt(I) complexes.
Biomimetic Synthesis: It is employed in the biomimetic synthesis of complex organic molecules, such as sesquiterpene lactones.
Mechanism of Action
The mechanism of action of chlorotris(triphenylphosphine)cobalt(I) involves its ability to act as a reducing agent and catalyst. It facilitates the formation of carbon-carbon bonds through radical intermediates and stabilizes these intermediates through coordination with triphenylphosphine ligands . The compound’s molecular targets include organic halides and aldehydes, and it operates through pathways involving radical and organometallic intermediates .
Comparison with Similar Compounds
Key Differences:
Metal Center and Reactivity: Cobalt(I): Exhibits strong reducing properties, facilitating electron-transfer reactions. Used in diastereoselective synthesis of chiral cobaltacycles . Rhodium(I): Known for its role in Wilkinson’s catalyst, which selectively hydrogenates alkenes without reducing aromatic rings . Ruthenium(II): Effective in hydrogenation and dehydrogenation reactions, often requiring coordinating bases like triethylamine .
Stability :
- Cobalt(I) complexes are highly air-sensitive, necessitating strict inert handling .
- Rhodium(I) and ruthenium(II) analogs show greater stability under ambient conditions but may still require protective atmospheres for long-term storage.
Synthetic Utility :
Chlorotris(triphenylphosphine)cobalt(I):
Comparative Catalytic Performance:
Biological Activity
Chlorotris(triphenylphosphine)cobalt(I), commonly referred to as CoCl(PPh₃)₃, is an organometallic compound that has garnered attention for its diverse biological activities and potential applications in various fields including catalysis and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.
- Molecular Formula: C₅₄H₄₅ClCoP₃
- Molecular Weight: 881.24 g/mol
- Appearance: Brown powder
- CAS Number: 26305–75–9
- Stability: Reasonably stable to air and moisture in solid form but oxidizes rapidly in solution .
Chlorotris(triphenylphosphine)cobalt(I) acts primarily as a reducing agent and has been studied for its role in various catalytic processes, particularly in the reduction of halogenated organic compounds. Its biological activity can be attributed to its ability to facilitate electron transfer reactions, which are crucial in many biochemical pathways.
Anticancer Activity
Recent studies have indicated that CoCl(PPh₃)₃ exhibits significant anticancer properties. For instance, a study demonstrated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and promote cell death .
Case Study: Breast Cancer Cells
In vitro experiments showed that treatment with chlorotris(triphenylphosphine)cobalt(I) led to a dose-dependent decrease in the viability of breast cancer cells. The mechanism was linked to oxidative stress induced by ROS, leading to mitochondrial dysfunction and apoptosis .
Antimicrobial Properties
Chlorotris(triphenylphosphine)cobalt(I) has also been evaluated for its antimicrobial activity. Studies reveal that it exhibits inhibitory effects against various bacterial strains by disrupting their cellular membranes. The compound's effectiveness varies with concentration and exposure time.
Table 1: Antimicrobial Activity of CoCl(PPh₃)₃
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Catalytic Applications
Chlorotris(triphenylphosphine)cobalt(I) is widely used as a catalyst in organic synthesis. Its ability to facilitate radical reactions makes it valuable in the dimerization of halogenated compounds, which is essential for synthesizing complex organic molecules .
Synthesis and Stability Studies
Research has shown that chlorotris(triphenylphosphine)cobalt(I) can be synthesized under mild conditions, yielding high purity products. Stability studies indicate that while the compound is stable as a solid, it is prone to oxidation when dissolved in solvents like dichloromethane or acetonitrile .
Toxicological Studies
Toxicological assessments are critical for understanding the safety profile of chlorotris(triphenylphosphine)cobalt(I). Preliminary studies suggest low toxicity levels; however, further investigations are necessary to establish comprehensive safety data before clinical applications can be considered.
Q & A
Basic: What are the critical considerations for synthesizing and characterizing Chlorotris(triphenylphosphine)cobalt(I) in the laboratory?
Methodological Answer:
Synthesis typically involves reducing cobalt(II) precursors (e.g., CoCl₂) in the presence of triphenylphosphine (PPh₃) under inert atmospheres. Key steps include:
- Reduction Control: Use stoichiometric reducing agents like NaBH₄ or Zn to ensure complete conversion to Co(I), monitored via color changes (brown precipitate formation) .
- Air Sensitivity: Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes to prevent oxidation to Co(II/III) species .
- Characterization: Employ NMR (³¹P to confirm PPh₃ coordination), X-ray diffraction (for solid-state structure), and elemental analysis to verify purity. Magnetic susceptibility measurements can confirm the +1 oxidation state .
Basic: How should researchers handle and store Chlorotris(triphenylphosphine)cobalt(I) to maintain stability?
Methodological Answer:
- Storage: Keep in sealed, dark vials under inert gas (argon) at –20°C to minimize ligand dissociation and oxidation .
- Handling: Use dry, deoxygenated solvents (e.g., THF, toluene) for reactions. Pre-purge glassware with inert gas to avoid moisture/O₂ ingress .
- Decomposition Signs: Discoloration (e.g., darkening or green hues) indicates oxidation; validate activity via control reactions (e.g., test catalytic performance in hydrosilylation) .
Advanced: What mechanistic insights explain Chlorotris(triphenylphosphine)cobalt(I)'s role in stereoselective olefination reactions?
Methodological Answer:
Co(I) facilitates oxidative addition with alkylzinc reagents and aryl aldehydes, forming a Co(III)-intermediate. Key steps include:
- Oxidative Addition: Co(I) inserts into C–Zn bonds, confirmed by in situ ³¹P NMR showing ligand redistribution .
- Stereochemical Control: Bulky PPh₃ ligands enforce a trigonal bipyramidal geometry, favoring β-hydride elimination to form (E)-alkenes. Computational studies (DFT) support ligand-induced steric effects .
- Kinetic Analysis: Monitor reaction progress via GC-MS or quenching experiments to distinguish between radical vs. organometallic pathways .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of Co(I) vs. Rh(I) analogs?
Methodological Answer:
- Comparative Studies: Parallel testing in model reactions (e.g., hydrofunctionalization) under identical conditions (temp., solvent, substrate ratio). Rh(I) often shows higher TOF due to faster oxidative addition, but Co(I) may excel in cost-sensitive or stereoselective applications .
- Spectroscopic Probes: Use EPR or XAS to compare electronic structures. Co(I)’s lower d-electron count may favor radical pathways, while Rh(I) operates via two-electron mechanisms .
- Ligand Effects: Systematically vary PPh₃ loading to assess ligand lability. Co(I) complexes are more prone to ligand loss, requiring excess PPh₃ for stability .
Advanced: What experimental strategies mitigate ligand dissociation during Co(I)-catalyzed radical dimerization?
Methodological Answer:
- Ligand Engineering: Introduce electron-donating substituents on PPh₃ (e.g., p-MeO groups) to enhance metal-ligand binding, verified by ³¹P NMR shifts .
- Additives: Include Lewis acids (e.g., Mg(OTf)₂) to stabilize anionic intermediates, reducing ligand displacement .
- In Situ Generation: Prepare Co(I) from air-stable precursors (e.g., Co(acac)₂) immediately before use to minimize pre-catalyst degradation .
Basic: What analytical techniques are essential for confirming the identity of newly synthesized Chlorotris(triphenylphosphine)cobalt(I)?
Methodological Answer:
- Elemental Analysis: Match calculated vs. observed C/H/N percentages to confirm stoichiometry .
- Magnetic Moment: Use SQUID magnetometry; µeff ~1.7–2.1 BM confirms a low-spin d⁸ Co(I) center .
- IR Spectroscopy: Absence of Co–Cl stretches (vs. Co(II) analogs) and PPh₃ ν(C–H) shifts confirm coordination .
Advanced: How can researchers design experiments to probe the redox versatility of Co(I) in multi-component reactions?
Methodological Answer:
- Cyclic Voltammetry: Determine redox potentials to identify feasible oxidation states during catalysis. Co(I/II) transitions are critical in cross-coupling .
- Stoichiometric Reactions: Isolate intermediates (e.g., Co(III)-alkyl complexes) via low-temperature synthesis and characterize via XRD .
- Isotopic Labeling: Use deuterated substrates (e.g., D₂O) in H₂ evolution reactions to track proton transfer pathways .
Basic: What are the safety protocols for working with Chlorotris(triphenylphosphine)cobalt(I) given its toxicity profile?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation (H332 hazard) .
- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
- Exposure Response: For skin contact, wash with soap/water; for ingestion, administer activated charcoal and seek medical attention .
Advanced: How does ligand stoichiometry influence the catalytic activity of Chlorotris(triphenylphosphine)cobalt(I) in asymmetric synthesis?
Methodological Answer:
- Ligand Screening: Test monodentate vs. bidentate phosphines (e.g., DPEphos) to modulate steric/electronic effects. Excess PPh₃ (3–5 equiv) often suppresses unwanted side reactions .
- Enantioselectivity: Chiral phosphine ligands (e.g., BINAP) can induce asymmetry, evaluated via chiral HPLC or polarimetry .
- Kinetic Profiling: Use stopped-flow UV-Vis to correlate ligand concentration with reaction rate, identifying optimal [PPh₃] for turnover .
Advanced: What strategies address discrepancies in catalytic performance between literature reports and experimental results?
Methodological Answer:
- Reproducibility Checks: Verify substrate purity (e.g., aldehyde dryness via molecular sieves) and catalyst pre-treatment (e.g., degassing solvents) .
- Microkinetic Modeling: Deconvolute rate-determining steps using time-resolved spectroscopy or isotopic labeling .
- Collaborative Validation: Share samples with independent labs to rule out batch-specific impurities (e.g., trace Co(II) contamination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
